3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Epigenetics Histone Deacetylase (HDAC) Inhibition Antiparasitic Drug Discovery

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine delivers regioselective reactivity essential for medicinal chemistry. Unlike non-halogenated or 6-bromo isomers, the 3-bromo handle enables reliable Suzuki-Miyaura couplings for lead optimization against E. tenella HDAC, kinase inhibitor library synthesis, and antitubercular SAR studies. This precise substitution pattern is pharmacophorically critical—altering it abolishes target engagement. Source the validated scaffold, not a generic analog.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B11719361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2Br)C
InChIInChI=1S/C9H9BrN2/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,1-2H3
InChIKeyKROMXLIAJMFFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine: Strategic Brominated Heterocyclic Building Block for Targeted Synthesis


3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a specialized heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. Characterized by a core imidazo[1,2-a]pyridine scaffold with a reactive bromine handle at the 3-position and two methyl groups at the 2- and 8-positions, this compound serves as a pivotal intermediate in medicinal chemistry [1]. Its primary value lies in the precise regiochemistry of the bromine atom, which enables targeted cross-coupling reactions, distinguishing it from non-halogenated or differently substituted analogs that lack this direct functionalization pathway [2].

Why 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine Cannot Be Replaced by Non-Halogenated or Differently Substituted Imidazopyridine Analogs


Simple substitution of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine analogs is chemically invalid due to its specific 3-bromo substitution, which is essential for downstream diversification [1]. The bromine atom at this position serves as a critical leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not possible with non-halogenated or 6-bromo-substituted analogs [2]. Furthermore, biological structure-activity relationship (SAR) data indicate that the specific 3-position is a key pharmacophoric determinant, and alterations to this substitution pattern lead to a complete loss of target engagement or a significant reduction in potency [3]. Therefore, selecting this precise compound is not a matter of preference but a requirement for achieving a defined chemical or biological outcome.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine


Direct Comparison: Histone Deacetylase (HDAC) Inhibition Activity of a 3-Bromo-Substituted Analog vs. Unsubstituted Core

A compound containing the 3-bromo-2,8-dimethylimidazo[1,2-a]pyridine core demonstrated an IC50 of 200 nM against histone deacetylase (HDAC) derived from Eimeria tenella protozoa [1]. In contrast, unsubstituted imidazo[1,2-a]pyridine scaffolds or those with alternative halogenation patterns show significantly reduced or no measurable activity against this HDAC target [2]. This direct head-to-head comparison establishes that the specific 3-bromo-2,8-dimethyl substitution is essential for achieving sub-micromolar inhibition in this assay system.

Epigenetics Histone Deacetylase (HDAC) Inhibition Antiparasitic Drug Discovery

Class-Level Inference: Bromination at the 3-Position Confers Antimicrobial Potency Against Multidrug-Resistant Pathogens

A class-level structure-activity relationship (SAR) analysis demonstrates that 3-bromo-substituted imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) [1]. The 3-bromo group is identified as a critical structural feature for this activity. In related antimicrobial studies, 3-substituted imidazo[1,2-a]pyridine-chromene derivatives have been shown to strongly inhibit DNA gyrase, an essential bacterial enzyme, with a binding affinity of −8.7 kcal/mol [2]. Compounds lacking this 3-position substitution show markedly reduced or absent antimicrobial efficacy [3]. This class-level evidence strongly supports the unique value of the 3-bromo moiety on the imidazo[1,2-a]pyridine core.

Antimicrobial Resistance Tuberculosis Structure-Activity Relationship (SAR)

Synthetic Utility: The 3-Bromo Handle Enables Regioselective, High-Yielding Suzuki-Miyaura Cross-Couplings

The 3-bromo substituent on the imidazo[1,2-a]pyridine core is specifically required for high-efficiency Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at this position [1]. Using a transition-metal-free regioselective halogenation method, 3-bromo-imidazo[1,2-a]pyridines can be synthesized and subsequently transformed into more complex π-systems via Suzuki-Miyaura couplings in high yields [1]. In contrast, the non-halogenated 2,8-dimethylimidazo[1,2-a]pyridine or 6-bromo analogs cannot participate in this direct, versatile diversification strategy, which is a cornerstone of modern medicinal chemistry lead generation [2].

Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry Diversification

Validated Application Scenarios for 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Synthesis of Antiparasitic HDAC Inhibitors via Structure-Guided Optimization

Use 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine as the core scaffold for a lead optimization program targeting Eimeria tenella HDAC. The sub-micromolar activity of the core scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against this antiparasitic target [1].

Generation of Kinase-Targeted Libraries via 3-Position Suzuki-Miyaura Diversification

Employ this compound as a versatile building block in parallel synthesis to create focused libraries of kinase inhibitors. The 3-bromo handle enables a single, high-yielding diversification step to introduce diverse aromatic and heteroaromatic groups, allowing for the rapid exploration of chemical space around a known kinase-inhibiting pharmacophore [2].

Synthesis of Antimicrobial Candidates with a Validated Mechanism of Action

Leverage the established SAR linking the 3-bromoimidazo[1,2-a]pyridine scaffold to antimicrobial activity, particularly against M. tuberculosis and via DNA gyrase inhibition [3]. The compound can serve as a key intermediate for synthesizing a series of 3-aryl substituted derivatives to be evaluated for their antimicrobial efficacy and mechanism of action studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.